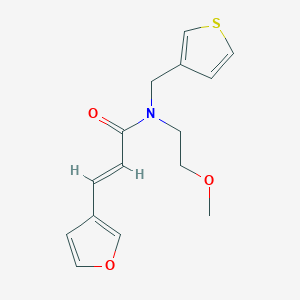
(E)-3-(furan-3-yl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-3-yl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(furan-3-yl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acrylamide is a synthetic compound characterized by its unique structural features, including furan and thiophene rings, as well as an acrylamide moiety. Its molecular formula is C15H17NO3S with a molecular weight of approximately 291.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology, anti-inflammatory responses, and antimicrobial properties.
Chemical Structure
The compound's structure can be represented as follows:
Neuropharmacological Effects
Research indicates that compounds with similar structures to this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in anxiety and depression. For instance, derivatives like 3-furan-2-yl-N-p-tolyl-acrylamide have shown anxiolytic-like activity in animal models, suggesting that this compound may exhibit similar properties .
Key Findings:
- Anxiolytic Activity : Compounds structurally related to this acrylamide have demonstrated the ability to reduce anxiety-like behaviors in rodent models.
- Receptor Interaction : The activity is mediated through interactions with nAChRs, particularly the α7 subtype .
Anti-inflammatory Properties
The presence of furan and thiophene moieties is often associated with anti-inflammatory effects. Studies suggest that such compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-Furan-2-yl-N-p-tolyl-acrylamide | Positive allosteric modulator of nAChRs | Induces anxiolytic-like activity |
| N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide | Potential anti-inflammatory properties | Similar methoxyethyl group |
| This compound | Studied for pain modulation | Contains both furan and thiophene rings |
Antimicrobial Activity
Similar compounds have shown efficacy against various pathogens, indicating potential applications in treating infections. The structural components may enhance the compound's ability to disrupt microbial cell processes .
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of this compound. The synthesis involves several methodologies that highlight its versatility in research applications.
Case Study Example:
In a study examining the effects of furan-containing acrylamides on inflammation, researchers found that certain derivatives exhibited significant reductions in pro-inflammatory cytokines in vitro. This suggests that this compound could similarly modulate inflammatory responses.
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-18-8-6-16(10-14-5-9-20-12-14)15(17)3-2-13-4-7-19-11-13/h2-5,7,9,11-12H,6,8,10H2,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQBZSNEYLPHJA-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C=CC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=CSC=C1)C(=O)/C=C/C2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














